4-Bromobenzyl-(2,3-dimethylphenyl)ether
Description
4-Bromobenzyl-(2,3-dimethylphenyl)ether is a brominated aromatic ether characterized by a benzyl group substituted with a bromine atom at the para position and a 2,3-dimethylphenyl group linked via an ether bond. The presence of bromine and methyl groups influences its physicochemical properties, including thermal stability and solubility in organic solvents like dichloromethane (DCM) .
Properties
IUPAC Name |
1-[(4-bromophenyl)methoxy]-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUGLZMUVJSNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246467 | |
| Record name | 1-[(4-Bromophenyl)methoxy]-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884163-65-9 | |
| Record name | 1-[(4-Bromophenyl)methoxy]-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884163-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)methoxy]-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl-(2,3-dimethylphenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 2,3-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Bromobenzyl chloride+2,3-DimethylphenolK2CO3,Solvent4-Bromobenzyl-(2,3-dimethylphenyl)ether+HCl
Industrial Production Methods
On an industrial scale, the production of 4-Bromobenzyl-(2,3-dimethylphenyl)ether may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl-(2,3-dimethylphenyl)ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ether linkage can be oxidized under strong oxidative conditions to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl ethers.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of the corresponding benzyl alcohol.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 4-Bromobenzyl-(2,3-dimethylphenyl)ether exhibit significant biological activities, particularly as potential antimicrobial agents.
- Antimicrobial Activity : Studies have shown that derivatives of brominated phenyl ethers possess antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The presence of the bromine atom enhances lipophilicity and reactivity towards bacterial targets, which could lead to improved efficacy against resistant strains .
- α-Glucosidase Inhibition : Certain derivatives bearing similar structural motifs have demonstrated inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The compound's structure allows for favorable interactions with the enzyme's active site, leading to potential applications in diabetes therapeutics .
Applications in Medicinal Chemistry
4-Bromobenzyl-(2,3-dimethylphenyl)ether can serve as a scaffold for developing novel pharmaceuticals:
- Drug Development : Its structural features may be exploited to design new drugs targeting bacterial infections or metabolic disorders. The ability to modify the bromine and ether functionalities allows for a library of derivatives to be synthesized and evaluated for biological activity.
- Synthesis of Complex Molecules : The compound can act as an intermediate in synthesizing more complex organic molecules used in various therapeutic areas. For example, modifications to the ether group can yield compounds with enhanced biological profiles or selectivity towards specific targets .
Material Science Applications
Beyond biological applications, 4-Bromobenzyl-(2,3-dimethylphenyl)ether may find uses in material science:
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromobenzyl-(2,3-dimethylphenyl)ether largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and ether linkage play crucial roles in determining its reactivity and binding affinity.
Comparison with Similar Compounds
Research Implications
- Synthetic Challenges : Discontinued analogues (e.g., 4-Bromobenzyl-(3,4-dimethylphenyl)ether) suggest synthetic or stability hurdles, possibly due to purification difficulties or low yields .
- Environmental Impact : Brominated ethers like BDE-3 are linked to bioaccumulation concerns, whereas methyl-substituted variants may degrade more readily under oxidative conditions .
- Reactivity Trends : Methyl groups enhance thermal stability but reduce solubility, while bromine influences electronic properties and reaction pathways .
Biological Activity
4-Bromobenzyl-(2,3-dimethylphenyl)ether (commonly referred to as 4-BBDPE) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of 4-BBDPE, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
4-BBDPE is characterized by the presence of a bromobenzyl group and a dimethylphenyl ether moiety. Its molecular formula is , and it possesses unique chemical properties that influence its biological interactions. The presence of the bromine atom can enhance lipophilicity, potentially affecting membrane permeability and receptor binding.
Mechanisms of Biological Activity
The biological activity of 4-BBDPE can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to 4-BBDPE have been shown to inhibit key enzymes involved in various metabolic pathways. For example, derivatives with similar structures have demonstrated inhibitory effects on α-glucosidase, which is crucial for carbohydrate metabolism .
- Anticancer Activity : Research has indicated that certain phenyl ether derivatives exhibit antiproliferative effects against cancer cell lines. The structure of 4-BBDPE suggests potential activity against various cancers, possibly through induction of apoptosis or cell cycle arrest .
- Molecular Docking Studies : In silico studies using molecular docking have been employed to predict the interaction of 4-BBDPE with specific biological targets. These studies can elucidate binding affinities and provide insights into the compound's mechanism at the molecular level .
Structure-Activity Relationship (SAR)
Understanding the SAR of compounds related to 4-BBDPE is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The position and nature of substituents on the benzyl and phenyl rings significantly impact biological activity. For instance, variations in halogen substitution can lead to different levels of enzyme inhibition and cytotoxicity .
- Dimethyl Substitution : The presence of two methyl groups on the phenyl ring enhances lipophilicity and may improve binding to hydrophobic pockets in target proteins .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various phenolic compounds, including those structurally similar to 4-BBDPE. Results indicated moderate activity against breast cancer cell lines (MDA-MB-231), with IC50 values suggesting potential for further development as anticancer agents .
- Enzyme Inhibition : Another investigation focused on derivatives of phenolic ethers, revealing that certain compounds exhibited significant inhibition against α-glucosidase with varying IC50 values depending on structural modifications. This highlights the potential of 4-BBDPE as a scaffold for developing enzyme inhibitors .
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 Value (µM) | Target Enzyme/Cell Line |
|---|---|---|---|
| 4-Bromobenzyl-(2,3-dimethylphenyl)ether | Antiproliferative | TBD | MDA-MB-231 (Breast Cancer) |
| Similar Phenolic Ether Derivative | α-Glucosidase Inhibition | 24.70 | α-Glucosidase |
| Another Related Compound | Anticancer | 0.03 | Various Cancer Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
